(R)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No.:
Cat. No.: VC16006983
Molecular Formula: C10H11F2N
Molecular Weight: 183.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11F2N |
---|---|
Molecular Weight | 183.20 g/mol |
IUPAC Name | (1R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
Standard InChI | InChI=1S/C10H11F2N/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5,9H,1-3,13H2/t9-/m1/s1 |
Standard InChI Key | GTZDIEIDYINPIO-SECBINFHSA-N |
Isomeric SMILES | C1C[C@H](C2=C(C1)C=C(C=C2F)F)N |
Canonical SMILES | C1CC(C2=C(C1)C=C(C=C2F)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Framework and Stereochemistry
The compound belongs to the tetrahydronaphthalene (tetralin) family, characterized by a fused bicyclic system of one fully saturated cyclohexane ring and a partially unsaturated benzene ring. The amine group at the 1-position and fluorine substituents at the 6- and 8-positions create a sterically and electronically unique scaffold. The (R)-enantiomer is defined by the spatial arrangement around the chiral carbon at the 1-position, which is critical for its biological activity and material properties .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 886762-69-2 | |
IUPAC Name | (R)-5,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |
Molecular Formula | C₁₀H₁₁F₂N | |
Molecular Weight | 183.20 g/mol | |
Chiral Center Configuration | R | - |
Synthesis and Enantioselective Preparation
Table 2: Comparative Synthetic Approaches for Related Compounds
Compound | Fluorination Method | Resolution Technique | Yield (%) |
---|---|---|---|
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | DAST-mediated fluorination | Chiral HPLC | 72 |
5,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine | Electrophilic aromatic substitution | Enzymatic resolution | 65 |
Physicochemical Properties
Stability and Solubility
The compound’s lipophilicity (LogP ≈ 2.23) and moderate polarity suggest solubility in organic solvents like dichloromethane and ethanol but limited aqueous solubility . The fluorine atoms enhance metabolic stability by resisting oxidative degradation, a feature critical for pharmaceutical applications.
Spectroscopic Characteristics
-
NMR: ¹⁹F NMR signals at δ -118 ppm (C6-F) and -122 ppm (C8-F) confirm fluorination patterns .
-
MS: ESI-MS m/z 184.1 [M+H]⁺ aligns with the molecular formula C₁₀H₁₁F₂N .
Compound | Target Receptor | IC₅₀ (nM) |
---|---|---|
6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine | D₂ Dopamine Receptor | 12.4 |
8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | Serotonin Transporter | 8.9 |
Materials Science Applications
The patent DE19748440B4 highlights fluorinated tetrahydronaphthalenes as components in ferroelectric liquid crystals, where fluorine enhances dielectric anisotropy and thermal stability . The (R)-enantiomer’s dipole alignment could optimize electro-optical performance in displays.
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